1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate
Description
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a cyanoethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-7-14(10-16,6-5-8-15)11(17)19-4/h5-7,9-10H2,1-4H3 |
InChI Key |
CROAAHFYPVUNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCC#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow processes. The use of flow microreactor systems is particularly advantageous in industrial production due to their efficiency and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl group to other functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups contribute to its reactivity, allowing it to participate in various chemical reactions. The cyanoethyl group can interact with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and cyanoethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly valuable in organic synthesis and medicinal chemistry, where it can be used to create novel compounds with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
